Oleamide

Übersicht

Beschreibung

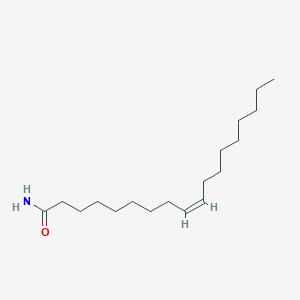

Oleamid, auch bekannt als (Z)-9-Octadecenamid, ist eine organische Verbindung mit der Formel CH₃(CH₂)₇CH=CH(CH₂)₇CONH₂. Es ist das Amid, das von der Fettsäure Ölsäure abgeleitet ist. Oleamid ist ein farbloser, wachsiger Feststoff, der natürlich im menschlichen Körper und in verschiedenen Pflanzen vorkommt. Es wurde zuerst im menschlichen Plasma nachgewiesen und später festgestellt, dass es sich bei Schlafentzug in der Cerebrospinalflüssigkeit ansammelt, wo es bei Tieren Schlaf induziert .

Vorbereitungsmethoden

Oleamid kann durch verschiedene Verfahren synthetisiert werden. Ein üblicher Syntheseweg beinhaltet die Reaktion von Ölsäure mit Ammoniak in Gegenwart eines Katalysators wie Borsäure, Aktivkohle oder Kieselgel. Die Reaktion bildet zunächst ein Ammoniumsalz der Ölsäure, das dann zu Oleamid dehydratisiert. Die Reaktionsbedingungen umfassen typischerweise Temperaturen von 170-200 °C und Drücke von 0,3-0,7 MPa .

Die industrielle Produktion von Oleamid verwendet häufig Ölsäure, die aus Pflanzenölen gewonnen wird. Das Verfahren umfasst die kontinuierliche Zugabe von Ammoniak, um den Reaktionsdruck zu halten, und die Entfernung von Wasser und nicht umgesetztem Ammoniak, um eine vollständige Umwandlung zu Oleamid zu gewährleisten. Das Produkt wird dann durch Umkristallisation und Entfärbung mit Aktivkohle gereinigt .

Analyse Chemischer Reaktionen

Oleamid durchläuft verschiedene chemische Reaktionen, darunter Hydrolyse, Dehydratisierung und Additionsreaktionen. In Gegenwart von Säuren, Basen oder Enzymen kann Oleamid zu Ölsäure und Ammoniak hydrolysieren. Beim Erhitzen mit starken Dehydratisierungsmitteln wie Phosphorpentoxid dehydratisiert Oleamid zu Nitrilen .

Oleamid kann auch an Additionsreaktionen mit Formaldehyd und Ethylenoxid teilnehmen, um eine Reihe von Feinchemikalien herzustellen. Diese Reaktionen erfordern in der Regel spezifische Katalysatoren und kontrollierte Bedingungen, um die gewünschten Produkte zu erhalten .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Oleamide is recognized for its potential therapeutic effects, particularly in the following areas:

Sleep-Inducing Effects

This compound has been identified as a sleep-inducing compound. It is believed to interact with multiple neurotransmitter systems, particularly by acting as an agonist at cannabinoid receptors (CB1) and influencing the GABAergic system. Research indicates that this compound levels increase in the cerebrospinal fluid during sleep deprivation, suggesting a role in sleep regulation .

Anti-Inflammatory Properties

Studies have demonstrated this compound's anti-inflammatory effects, making it a candidate for treating conditions associated with inflammation. It has been shown to inhibit the activity of human monoamine oxidase B and modulate various receptors linked to inflammatory responses .

Neuroprotective Effects

This compound has been implicated in enhancing synaptic plasticity and memory functions through its activation of peroxisome proliferator-activated receptor alpha (PPARα). This mechanism may provide insights into its potential use in neurodegenerative diseases .

Industrial Applications

This compound is widely used in various industrial applications due to its properties as a lubricant and processing aid:

Lubricants and Additives

This compound serves as a lubricant in polymer processing, particularly for low-density polyethylene (LDPE) films and other thermoplastics. Its role as a slip agent helps reduce friction and improve the flow of materials during manufacturing processes .

Coatings and Plastics

In the plastics industry, this compound is utilized as an anti-blocking agent and anti-static agent in films made from polyvinyl chloride (PVC) and polypropylene (PP). This application enhances the performance characteristics of these materials, particularly in packaging .

Analytical Chemistry Interference

Recent studies have highlighted this compound's role as an analytical interference during sample preparation and analysis. It can leach from laboratory equipment into solvents, leading to potential misinterpretations of results in phytochemical and pharmaceutical analyses . This underscores the importance of recognizing this compound's presence when conducting chemical analyses.

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

This compound in Sleep Regulation

A study explored this compound's effects on sleep patterns and its mechanism of action through PPARα activation. The results indicated that this compound administration led to significant improvements in sleep duration and quality in animal models, suggesting its potential as a therapeutic agent for sleep disorders .

This compound's Role in Inflammation

Research investigating this compound's anti-inflammatory properties found that it effectively reduced cytokine production in cell cultures exposed to inflammatory stimuli. This positions this compound as a promising candidate for further development into therapeutic agents targeting inflammatory diseases .

Wirkmechanismus

Oleamide exerts its effects through various molecular targets and pathways. It is rapidly metabolized by fatty acid amide hydrolase (FAAH), the same enzyme that metabolizes anandamide. Some of this compound’s effects are thought to be due to increased concentrations of anandamide resulting from FAAH inhibition .

This compound interacts with multiple neurotransmitter systems, including the cannabinoid receptor CB1, although its affinity for this receptor is relatively low. It has been shown to enhance PPARα-dependent neurogenesis in the hippocampus and increase the activity of choline acetyltransferase . Additionally, this compound can induce adipogenesis by activating peroxisome proliferator-activated receptors (PPARs), particularly PPARγ .

Vergleich Mit ähnlichen Verbindungen

Oleamid ist strukturell ähnlich anderen Fettsäureamiden, wie Anandamid und Palmitoylethanolamid. Diese Verbindungen teilen ähnliche biologische Aktivitäten, einschließlich Interaktionen mit Cannabinoid-Rezeptoren und Auswirkungen auf die Schlaf- und Stimmungsregulation .

Oleamid ist einzigartig in seiner Fähigkeit, Schlaf zu induzieren und seine potenziellen therapeutischen Anwendungen für Stimmungs- und Schlafstörungen. Seine Interaktionen mit mehreren Neurotransmittersystemen und seine Rolle in der Neurogenese unterscheiden es weiter von anderen ähnlichen Verbindungen .

Biologische Aktivität

Oleamide, a fatty acid primary amide, has garnered significant attention due to its multifaceted biological activities. Discovered in the cerebrospinal fluid of sleep-deprived animals, this compound is recognized for its role as an endogenous sleep-inducing lipid. This article delves into the diverse biological activities of this compound, including its effects on neurotransmission, cardiovascular function, and potential therapeutic applications.

This compound is chemically classified as cis-9,10-octadecenoamide. It is synthesized from oleoylglycine and is primarily degraded by fatty acid amide hydrolase (FAAH). Its biological activity is attributed to its interaction with various receptors, including:

- CB1 Cannabinoid Receptors : this compound activates these receptors, influencing reward and aversion mechanisms .

- Serotonin Receptors : It modulates serotonergic neurotransmission through interactions with 5-HT receptors .

- GABA Receptors : this compound exhibits allosteric modulation of GABA_A receptors, which are critical for inhibitory neurotransmission .

Effects on Sleep and Neurotransmission

This compound's role as a sleep inducer has been well-documented. It accumulates in the cerebrospinal fluid during sleep deprivation and induces physiological sleep in animal models. The compound's ability to inhibit gap junction communication in glial cells has been linked to its sleep-promoting effects .

Table 1: Summary of this compound's Neurotransmitter Interactions

| Receptor Type | Effect | Reference |

|---|---|---|

| CB1 | Activation | |

| 5-HT1A | Modulation | |

| GABA_A | Allosteric modulation | |

| Gap Junctions | Inhibition of intercellular communication |

Cardiovascular Effects

This compound has been shown to exert significant cardiovascular effects, including vasodilation and hypotensive actions. In studies involving rat aortic rings pre-contracted with phenylephrine, this compound induced a concentration-dependent vasodilatory response. The maximal response was observed at a concentration of , demonstrating its potential as a therapeutic agent for managing blood pressure .

Case Study: Vasodilatory Effects in Rats

In a controlled study, this compound was administered to two groups of rats: one receiving only the vehicle and the other receiving this compound alongside the vehicle. The results indicated a significant decrease in blood pressure in the this compound group, with effects noted approximately 4-5 minutes post-administration. The hypotensive effect was transient but demonstrated a clear dose-response relationship .

Anti-inflammatory and Antioxidant Properties

Recent research highlights this compound's anti-inflammatory properties. This compound has been shown to suppress the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in various models, suggesting its utility in treating inflammatory diseases . Additionally, it exhibits antioxidant activity by inhibiting lipid peroxidation processes.

Table 2: Summary of this compound's Anti-inflammatory Activities

Potential Therapeutic Applications

Given its diverse biological activities, this compound holds promise for various therapeutic applications:

- Sleep Disorders : As a natural sleep inducer, this compound may be beneficial for treating insomnia and other sleep-related disorders.

- Cardiovascular Health : Its vasodilatory properties suggest potential use in managing hypertension.

- Neuroprotection : this compound's ability to modulate neurotransmitter systems may offer protective effects against neurodegenerative conditions like Alzheimer's disease .

Eigenschaften

IUPAC Name |

(Z)-octadec-9-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H35NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3,(H2,19,20)/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FATBGEAMYMYZAF-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6027137 | |

| Record name | (9Z)-Octadec-9-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Pellets or Large Crystals; Dry Powder, Pellets or Large Crystals, Other Solid; Liquid; Other Solid; Pellets or Large Crystals, Ivory-colored solid; [HSDB], Solid | |

| Record name | 9-Octadecenamide, (9Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (Z)-9-Octadecenamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7758 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Oleamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002117 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

INSOL IN WATER; SOL IN ETHER, HOT ALCOHOL | |

| Record name | (Z)-9-OCTADECENAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5560 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.94 | |

| Record name | (Z)-9-OCTADECENAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5560 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000012 [mmHg] | |

| Record name | (Z)-9-Octadecenamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7758 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

IVORY-COLORED POWDER | |

CAS No. |

301-02-0 | |

| Record name | Oleamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=301-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oleyl amide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000301020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oleamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26987 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Octadecenamide, (9Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (9Z)-Octadec-9-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oleamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.550 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OLEAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7L25QK8BWO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (Z)-9-OCTADECENAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5560 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Oleamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002117 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

76 °C, 102 - 104 °C | |

| Record name | (Z)-9-OCTADECENAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5560 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Oleamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002117 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.